molecular formula C18H15ClN2O B12084903 4-Chloro-6-methyl-5-(4-methylphenoxy)-2-phenylpyrimidine CAS No. 680217-68-9

4-Chloro-6-methyl-5-(4-methylphenoxy)-2-phenylpyrimidine

Cat. No.: B12084903
CAS No.: 680217-68-9
M. Wt: 310.8 g/mol
InChI Key: UVLNQEXURRHFJD-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-5-(4-methylphenoxy)-2-phenylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes and are often found in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-5-(4-methylphenoxy)-2-phenylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-6-methyl-2-phenylpyrimidine and 4-methylphenol.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including the use of a suitable solvent (e.g., dichloromethane) and a base (e.g., potassium carbonate) to facilitate the nucleophilic substitution reaction.

    Heating: The reaction mixture is heated to a specific temperature (e.g., 80-100°C) to promote the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-5-(4-methylphenoxy)-2-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (potassium carbonate).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

4-Chloro-6-methyl-5-(4-methylphenoxy)-2-phenylpyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-5-(4-methylphenoxy)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-methyl-2-phenylpyrimidine: Lacks the phenoxy group, leading to different chemical and biological properties.

    4-Methyl-5-(4-methylphenoxy)-2-phenylpyrimidine:

    6-Methyl-5-(4-methylphenoxy)-2-phenylpyrimidine: Lacks the chloro group, resulting in different chemical behavior.

Uniqueness

4-Chloro-6-methyl-5-(4-methylphenoxy)-2-phenylpyrimidine is unique due to the presence of both the chloro and phenoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

680217-68-9

Molecular Formula

C18H15ClN2O

Molecular Weight

310.8 g/mol

IUPAC Name

4-chloro-6-methyl-5-(4-methylphenoxy)-2-phenylpyrimidine

InChI

InChI=1S/C18H15ClN2O/c1-12-8-10-15(11-9-12)22-16-13(2)20-18(21-17(16)19)14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

UVLNQEXURRHFJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(N=C(N=C2Cl)C3=CC=CC=C3)C

Origin of Product

United States

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